Lipophilicity (XLogP3): Balancing Membrane Permeability Against Aqueous Solubility vs. Non-Fluorinated 4-Ethylpyridine and Non-Ethylated 3-Fluoropyridine
The computed XLogP3 of 4-ethyl-3-fluoropyridine is 1.7 [1]. This value represents a midpoint between the more polar 3-fluoropyridine (XLogP3 ≈ 0.8) and the more lipophilic 4-ethylpyridine (XLogP3 ≈ 2.0) [2]. The ~0.9 log unit increase over 3-fluoropyridine translates to roughly an 8‑fold higher octanol‑water partition coefficient, while the ~0.3 log unit decrease relative to 4-ethylpyridine preserves greater aqueous solubility [3]. This balanced lipophilicity is critical for CNS drug discovery programs seeking candidates that cross the blood‑brain barrier without excessive plasma protein binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 3-Fluoropyridine: XLogP3 ≈ 0.8; 4-Ethylpyridine: XLogP3 ≈ 2.0 |
| Quantified Difference | Δ ≈ +0.9 vs. 3-fluoropyridine; Δ ≈ -0.3 vs. 4-ethylpyridine |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
For procurement decisions in lead optimization, the 1.7 LogP value positions 4-ethyl-3-fluoropyridine-derived scaffolds within the optimal CNS drug space (LogP 1–3), unlike either mono‑substituted analog, reducing the need for additional polarity‑modulating synthetic steps.
- [1] PubChem Compound Summary for CID 17941270, 4-Ethyl-3-fluoropyridine, Computed Properties section. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 9978 (3-Fluoropyridine) and CID 2723792 (4-Ethylpyridine), Computed Properties. National Center for Biotechnology Information (2025). View Source
- [3] Leo, A., Hansch, C., Elkins, D. Partition coefficients and their uses. Chem. Rev. 71(6), 525–616 (1971). View Source
